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Compound of Interest

Compound Name: Boc-PEG1-PPG2-C2-azido

Cat. No.: B11934270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility,

and applications of Boc-PEG1-PPG2-C2-azido, a bifunctional linker critical in the development

of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a core

resource for researchers and scientists engaged in the fields of chemical biology and drug

discovery.

Core Chemical Properties
Boc-PEG1-PPG2-C2-azido is a heterobifunctional linker containing a Boc-protected amine, a

polyethylene glycol (PEG) spacer, a polypropylene glycol (PPG) unit, and a terminal azide

group. The combination of these functionalities makes it a versatile tool for conjugating different

molecules. The PEG and PPG components enhance the linker's solubility and pharmacokinetic

properties.

The key quantitative data for Boc-PEG1-PPG2-C2-azido are summarized in the table below.
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Property Value Source

Molecular Formula C18H35N3O6 MedChemExpress

Molecular Weight 389.49 g/mol MedChemExpress

Physical State

Not explicitly stated; likely a

solid or oil at room

temperature.

General knowledge of similar

compounds

CAS Number
Not available in public

databases.
Internal assessment

Solubility Profile
The solubility of Boc-PEG1-PPG2-C2-azido is a critical parameter for its application in

experimental settings. While specific quantitative solubility data (e.g., mg/mL) is not readily

available in public literature, the general solubility characteristics of similar PEGylated

compounds can be inferred.

Solvent Expected Solubility Notes

Dimethyl Sulfoxide (DMSO) Soluble

A common solvent for

dissolving PROTAC linkers

and components.

Dimethylformamide (DMF) Soluble
Another common polar aprotic

solvent for organic synthesis.

Water Sparingly soluble to insoluble

The hydrophobic Boc group

and C2 alkyl chain decrease

water solubility. The PEG and

PPG units enhance aqueous

solubility to some extent.

Ethanol Soluble
Generally a good solvent for

compounds of this nature.

Dichloromethane (DCM) Soluble
A common solvent for organic

synthesis and purification.
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Experimental Protocols
Boc-PEG1-PPG2-C2-azido is primarily utilized in the synthesis of PROTACs through "click

chemistry." Below are generalized experimental protocols for its key applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol outlines the general steps for conjugating Boc-PEG1-PPG2-C2-azido to an

alkyne-containing molecule, a common step in PROTAC synthesis.

Materials:

Boc-PEG1-PPG2-C2-azido

Alkyne-functionalized molecule (e.g., a ligand for a target protein)

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

Dissolve the alkyne-functionalized molecule (1 equivalent) and Boc-PEG1-PPG2-C2-azido
(1.1 equivalents) in the chosen solvent system.

Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

Prepare a solution of CuSO4 (0.1 equivalents) in water.

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction with a chelating agent (e.g., EDTA) to remove copper.

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to obtain the desired triazole-

linked conjugate.

Deprotection of the Boc Group
Following conjugation, the Boc protecting group can be removed to reveal a primary amine,

which can then be coupled to another molecule (e.g., an E3 ligase ligand).

Materials:

Boc-protected conjugate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

Dissolve the Boc-protected conjugate in DCM.

Add an excess of TFA (typically 20-50% v/v in DCM) to the solution.

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the deprotection by TLC or LC-MS.

Upon completion, remove the solvent and excess TFA under reduced pressure.

The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Visualizing Workflows and Pathways
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The following diagrams, generated using Graphviz (DOT language), illustrate the key

experimental workflows involving Boc-PEG1-PPG2-C2-azido.

Step 1: Click Chemistry Step 2: Deprotection

Step 3: Final Conjugation

Boc-PEG1-PPG2-C2-azido

Boc-Protected
PROTAC Intermediate

Reacts with

Alkyne-functionalized
Target Ligand

Cu(I) Catalyst
(CuSO4/NaAsc)

Boc-Protected
PROTAC Intermediate

Amine-functionalized
PROTAC IntermediateTreated with

TFA/DCM
Amine-functionalized

PROTAC Intermediate

Final PROTAC MoleculeCouples with

Activated E3 Ligase
Ligand (e.g., NHS ester)

R1-N3
(Boc-PEG1-PPG2-C2-azido)

Triazole-linked Product

R2-C≡CH
(Target Ligand) Cu(I)

Catalyzes

Click to download full resolution via product page

To cite this document: BenchChem. [Technical Guide: Boc-PEG1-PPG2-C2-azido in Drug
Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11934270#boc-peg1-ppg2-c2-azido-chemical-
properties-and-solubility]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b11934270?utm_src=pdf-body
https://www.benchchem.com/product/b11934270?utm_src=pdf-body-img
https://www.benchchem.com/product/b11934270#boc-peg1-ppg2-c2-azido-chemical-properties-and-solubility
https://www.benchchem.com/product/b11934270#boc-peg1-ppg2-c2-azido-chemical-properties-and-solubility
https://www.benchchem.com/product/b11934270#boc-peg1-ppg2-c2-azido-chemical-properties-and-solubility
https://www.benchchem.com/product/b11934270#boc-peg1-ppg2-c2-azido-chemical-properties-and-solubility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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